Sphinganine 1-phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

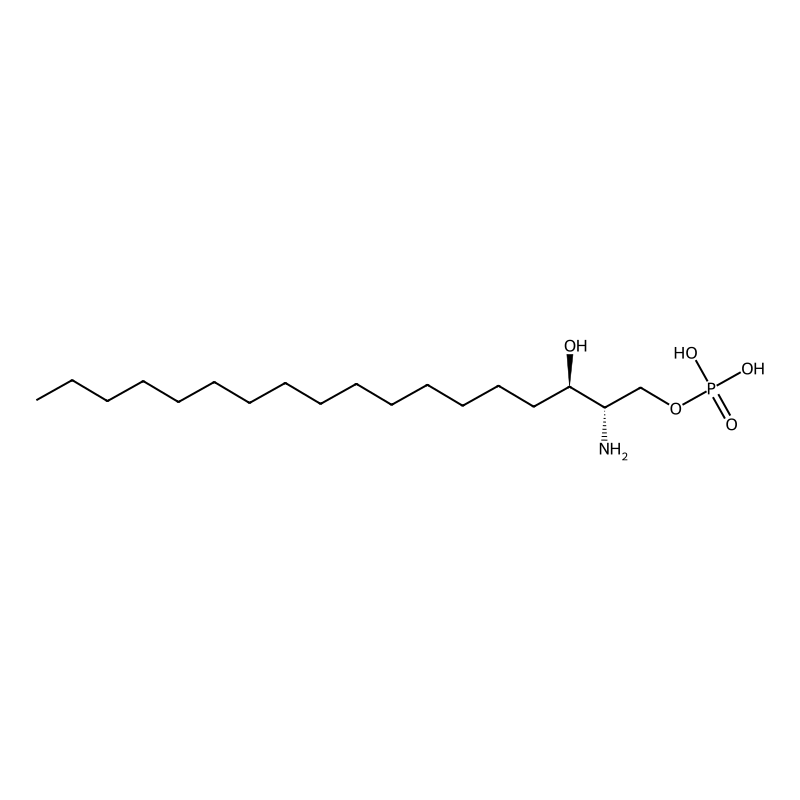

Sphinganine 1-phosphate is a bioactive lipid molecule belonging to the class of phosphosphingolipids. It is derived from sphinganine, an amino alcohol that serves as a backbone for sphingolipid biosynthesis. The structure of sphinganine 1-phosphate includes a long-chain fatty acid linked to a sphingoid base, with a phosphate group attached to the first carbon of the sphinganine backbone. This compound plays critical roles in cellular signaling and metabolism, functioning as a second messenger in various biological processes.

- Sph-1-P acts primarily as an antagonist at S1P receptors []. S1P receptors are involved in various cellular functions like cell migration, proliferation, and survival []. By occupying the receptor site, Sph-1-P blocks the binding of S1P, leading to different cellular responses compared to S1P signaling.

- Studies suggest Sph-1-P might have antifibrotic effects and potentially protect against liver and kidney damage [].

- The specific mechanisms underlying these actions are under active investigation.

- Information on the safety profile of Sph-1-P is limited due to its role as a naturally occurring metabolite.

- Research on its potential toxicity or hazards is ongoing.

Immune Cell Trafficking

S1P regulates the movement of immune cells, particularly lymphocytes, throughout the body. It creates a gradient in tissues, attracting lymphocytes from the lymph nodes into the bloodstream and directing them to specific organs . This function is critical for mounting effective immune responses.

Vascular Development and Function

S1P is involved in blood vessel formation, known as angiogenesis, and maintaining the integrity of existing blood vessels . It promotes the growth and survival of endothelial cells, which line the blood vessels.

Organ Development and Function

S1P plays a role in the development and function of various organs, including the heart, lungs, and kidneys . It contributes to processes like cell proliferation, differentiation, and survival in these organs.

Research Applications of S1P:

Due to its diverse and essential functions, S1P is a subject of intense research in various scientific fields:

Immunology

Researchers are investigating how S1P signaling can be manipulated to modulate immune responses. This could lead to novel therapies for autoimmune diseases, transplant rejection, and cancer immunotherapy .

Cardiovascular Diseases

Studies are exploring the potential of targeting S1P signaling for treating cardiovascular diseases like heart failure and pulmonary arterial hypertension .

Cancer Biology

Research is ongoing to understand the role of S1P in cancer progression and metastasis. This knowledge could pave the way for developing S1P-based therapies to inhibit tumor growth and spread .

Neurology

S1P is being investigated for its potential role in neurodegenerative diseases like Alzheimer's disease and multiple sclerosis. Understanding its function in the nervous system might lead to novel therapeutic strategies .

- Formation: It is synthesized from sphinganine through the action of sphingosine kinase, which transfers a phosphate group from adenosine triphosphate to the hydroxyl group at the first carbon of sphinganine.

- Dephosphorylation: Sphinganine 1-phosphate can be dephosphorylated back to sphinganine by sphingosine phosphatases.

- Lyase Reaction: The enzyme sphinganine 1-phosphate aldolase catalyzes the reversible reaction where sphinganine 1-phosphate is converted into phosphoethanolamine and palmitaldehyde, linking it to broader metabolic pathways involving phospholipid metabolism .

Sphinganine 1-phosphate exhibits diverse biological activities:

- Cell Signaling: It acts as a signaling molecule that binds to specific G protein-coupled receptors (S1P receptors), influencing various cellular responses such as proliferation, migration, and survival .

- Regulation of Immune Responses: Sphinganine 1-phosphate is involved in immune cell trafficking and has been implicated in the regulation of inflammatory responses .

- Role in Cancer: Elevated levels of sphinganine 1-phosphate have been observed in certain cancers, where it promotes cell migration and invasion, particularly in ovarian cancer .

Sphinganine 1-phosphate can be synthesized through several methods:

- Enzymatic Synthesis: The primary method involves the phosphorylation of sphinganine by sphingosine kinases (SK1 and SK2), which are differentially expressed across tissues .

- Chemical Synthesis: Although less common, chemical synthesis pathways can be developed using organic chemistry techniques to create sphinganine derivatives that can then be phosphorylated.

Sphinganine 1-phosphate has several applications in research and medicine:

- Therapeutic Potential: Due to its role in cell survival and proliferation, it is being investigated for its potential use in cancer therapies and fertility preservation .

- Biomarker for Disease: Its levels in biological fluids may serve as biomarkers for certain diseases, particularly cancers where its concentration is significantly altered .

- Drug Development: Compounds that modulate the activity of sphinganine 1-phosphate or its receptors are being explored as potential drugs for various conditions, including autoimmune diseases and cancer .

Research indicates that sphinganine 1-phosphate interacts with various cellular components:

- Receptor Interactions: It binds to five known S1P receptors (S1PR1-5), each linked to different signaling pathways that regulate physiological processes such as angiogenesis, immune response, and neuronal function .

- Protein Interactions: Sphinganine 1-phosphate also interacts with proteins involved in calcium signaling and other metabolic pathways, highlighting its integrative role in cellular signaling networks .

Sphinganine 1-phosphate shares structural and functional similarities with several other compounds in the sphingolipid family. Here are some notable comparisons:

| Compound | Structure Characteristics | Biological Role | Unique Features |

|---|---|---|---|

| Sphingosine-1-phosphate | Similar backbone; phosphate at C1 | Signaling lipid involved in immune responses | More abundant in blood; regulates immune cell trafficking |

| Ceramide | Sphingoid base + fatty acid | Structural component of membranes; apoptosis regulator | Precursor to both sphingosine and sphingosine-1-phosphate |

| Dihydrosphingosine | Lacks double bond at C4 | Precursor for ceramide synthesis | Less bioactive compared to its phosphorylated forms |

| Phosphatidylserine | Glycerol backbone + phosphate | Cell signaling; apoptosis marker | Involved in membrane dynamics; distinct from sphingolipids |

Sphinganine 1-phosphate's unique role as a signaling molecule distinguishes it from other similar compounds. Its ability to influence cell fate decisions through receptor-mediated pathways underscores its importance in both normal physiology and disease states.

Enzymatic Synthesis via Sphingosine Kinase Isoforms

Sphinganine-1-phosphate is synthesized through the phosphorylation of dihydrosphingosine (dihydro-Sph) by sphingosine kinases (SphK). Two isoforms, SphK1 and SphK2, catalyze this reaction, though their substrate preferences and cellular roles differ significantly.

Key Enzymatic Features

| Parameter | SphK1 | SphK2 |

|---|---|---|

| Localization | Cytosol, plasma membrane (upon activation) | Nucleus, ER, cytosol |

| Substrate Specificity | Prefers dihydrosphingosine (dhSph) over sphingosine (Sph) | Broader substrate range (dhSph, Sph, phytosphingosine) |

| Kinetic Parameters | Km (dhSph): ~5–17 μM | Km (dhSph): ~3–5 μM |

| Biological Role | Promotes cell growth, survival | Opposes proliferation, enhances apoptosis |

SphK1 is the primary driver of dhS1P production, particularly under conditions of de novo sphingolipid biosynthesis. Overexpression of SphK1 diverts dihydrosphingosine away from ceramide synthesis, favoring dhS1P accumulation. In contrast, SphK2 exhibits lower specificity for dhSph and is more involved in sphingosine-1-phosphate (S1P) generation.

Mechanistic Insights

- SphK1 Activation: Translocates to the plasma membrane in response to growth factors (e.g., TNF-α, EGF), where it phosphorylates dhSph to dhS1P.

- SphK2 Activity: Localizes to nuclear and ER membranes, contributing to intracellular signaling but with minimal dhS1P output in mammals.

Experimental evidence demonstrates that SphK1 overexpression in pulmonary artery endothelial cells elevates dhS1P levels while reducing ceramide synthesis, highlighting its dominance in dhS1P production.

De Novo Sphingolipid Biosynthesis Integration

Dihydrosphingosine-1-phosphate synthesis is deeply intertwined with the de novo sphingolipid pathway, which begins with serine palmitoyltransferase (SPT) catalyzing the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. Key integration points include:

Pathway Interactions

Substrate Competition:

Regulatory Feedback:

- Ceramide Depletion: Overexpression of SphK1 suppresses ceramide levels by limiting dihydroceramide formation, altering sphingolipid balance.

- Cellular Stress Responses: dhS1P accumulation under SphK1 overexpression disrupts calcium signaling and migration in endothelial cells, underscoring its metabolic impact.

Experimental Evidence

- Isotope Tracing: Stable isotope labeling reveals that dhS1P synthesis is dependent on de novo sphingolipid precursors, unlike S1P, which derives from catabolic pathways.

- SphK1 Overexpression Models: Cells with elevated SphK1 activity exhibit a 3.5-fold increase in dhS1P and impaired wound healing due to disrupted sphingolipid homeostasis.

Catabolic Regulation by S1P Phosphatases and Lyases

Sphingosine Phosphate Phosphatases

Sphingosine phosphate phosphatases (SGPP1 and SGPP2) dephosphorylate dhS1P to regenerate dihydrosphingosine, enabling recycling into sphingolipid synthesis.

| Enzyme | Localization | Function | Cofactors |

|---|---|---|---|

| SGPP1 | Plasma membrane, ER | Dephosphorylates dhS1P → dhSph | N/A |

| SGPP2 | ER, Golgi | Preferentially acts on S1P; minor dhS1P activity | N/A |

- SGPP1: Critical for maintaining sphingolipid balance in skin and other tissues.

- SGPP2: Implicated in pancreatic β-cell survival by regulating sphingolipid recycling.

Sphingosine Phosphate Lyase (SPL)

SPL irreversibly cleaves dhS1P into ethanolamine phosphate (EP) and a long-chain aldehyde, terminating its signaling activity.

| Enzyme | Localization | Reaction | Cofactors |

|---|---|---|---|

| SPL | ER cytosolic face | dhS1P → EP + aldehyde | Pyridoxal 5′-phosphate (PLP) |

- PLP Dependency: SPL requires PLP as a cofactor, with activity enriched in the ER.

- Metabolic Impact: SPL inactivation causes dhS1P accumulation, disrupting sphingolipid degradation and phospholipid biosynthesis.

Integrated Regulation

G Protein-Coupled Receptor (GPCR) Activation Profiles

DH-S1P interacts with a subset of S1P receptors (S1PR1–5) but exhibits distinct activation kinetics compared to S1P. Structural studies reveal that S1PR1 binds DH-S1P with lower affinity than S1P, as the absence of a double bond in DH-S1P’s sphingoid backbone reduces its ability to occupy the receptor’s hydrophobic pocket [2] [4]. Biochemical assays demonstrate that DH-S1P activates S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5 but with reduced potency relative to S1P [4]. For example, at S1PR1, DH-S1P exhibits an EC~50~ value approximately 10-fold higher than S1P [2].

A critical distinction lies in DH-S1P’s inability to stabilize the active conformation of S1PR1. Cryo-EM structures show that S1P induces a 12-Å inward shift of transmembrane helix 6 (TM6), facilitating Gαi coupling, whereas DH-S1P only partially induces this conformational change [2]. This explains why DH-S1P is less effective in promoting lymphocyte egress—a process dependent on robust S1PR1 activation [2].

Table 1: Relative Potency of DH-S1P and S1P at S1P Receptors

| Receptor | DH-S1P EC~50~ (nM) | S1P EC~50~ (nM) | Potency Ratio (S1P:DH-S1P) |

|---|---|---|---|

| S1PR1 | 390 | 39 | 10:1 |

| S1PR2 | 420 | 45 | 9.3:1 |

| S1PR3 | 380 | 40 | 9. |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Wikipedia

Dihydrosphingosine-1-phosphate